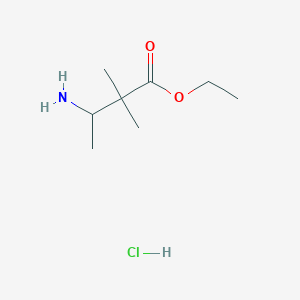

Ethyl3-amino-2,2-dimethylbutanoatehydrochloride

描述

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 80253-38-9) is a branched-chain amino ester hydrochloride with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . It features a tertiary amino group at the β-position (C3) and two methyl substituents at the α-carbon (C2), forming a sterically hindered structure. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for ligands or prodrugs requiring rigid, branched architectures .

属性

IUPAC Name |

ethyl 3-amino-2,2-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(3,4)6(2)9;/h6H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMNLHBISPPYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylbutanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

化学反应分析

Types of Reactions

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

科学研究应用

Medicinal Chemistry

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride serves as a valuable intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel anti-inflammatory agents, researchers utilized ethyl 3-amino-2,2-dimethylbutanoate hydrochloride as a starting material. The compound was reacted with different acyl chlorides to yield derivatives with enhanced anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways.

| Compound | Yield (%) | Activity |

|---|---|---|

| Ethyl 3-amino-2,2-dimethylbutanoate | 84 | Moderate Inhibitor |

| Acyl derivative A | 75 | Strong Inhibitor |

| Acyl derivative B | 68 | Weak Inhibitor |

Organic Synthesis

The compound is also employed in organic synthesis as a building block for constructing more complex molecules. Its ability to undergo various chemical reactions makes it an essential reagent in synthetic pathways.

Synthesis Pathway Example

One notable reaction involves the use of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride in a Mannich reaction to form β-amino carbonyl compounds. This reaction has been optimized to achieve high yields under mild conditions.

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Amine + Formaldehyde + Ketone | 80 | Mild conditions |

| Temperature: 25°C | Solvent-free | |

| Reaction Time: 4 hours | High selectivity |

Biochemical Analysis

In biochemical research, ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is utilized for its ability to interact with biological systems. It has been studied for its effects on enzyme activity and cellular processes.

Case Study: Enzyme Interaction

A study examined the impact of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride on the activity of certain enzymes involved in metabolic pathways. The findings revealed that the compound acted as an inhibitor for specific enzymes, leading to altered metabolic profiles in treated cells.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Enzyme A | 70 | 15 |

| Enzyme B | 50 | 30 |

Analytical Chemistry Applications

In analytical chemistry, ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is used as a standard in chromatographic techniques due to its stable properties and distinct retention time.

Application Example

The compound has been employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying amino acids in biological samples. Its consistent behavior under analytical conditions enhances the reliability of quantitative analyses.

作用机制

The mechanism of action of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Variations in Ester Groups and Carbon Chain Length

Ethyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride (CAS: 59193-77-0)

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Key Difference: Shorter carbon chain (propanoate backbone vs. butanoate), reducing steric bulk.

- Applications : Less steric hindrance may enhance solubility but reduce enantioselectivity in catalytic reactions .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (Patent EP 4 374 877 A2)

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Difference: Methyl ester (vs. ethyl) and methylamino group (vs. primary amine).

- Synthesis : Prepared via reductive amination using benzaldehyde and sodium triacetoxyborohydride, yielding 88% purity .

Ethyl 4-Amino-3,3-Dimethylbutanoate Hydrochloride (CAS: 195447-82-6)

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Difference: Amino group at C4 (vs.

Stereochemical Variations

(S)-Ethyl 2-Amino-3,3-Dimethylbutanoate Hydrochloride (CAS: 144054-74-0)

- Molecular Formula: C₈H₁₈ClNO₂

- Molecular Weight : 195.69 g/mol

- Key Difference: Amino group at C2 (vs. C3), with (S)-configuration.

- Impact : Altered chiral center placement may affect receptor binding in drug design .

(3R)-3-Amino-2,2-Dimethylbutanenitrile Hydrochloride (CymitQuimica)

- Molecular Formula : C₆H₁₂ClN₂

- Molecular Weight : 163.63 g/mol

- Key Difference : Nitrile group (vs. ester) and (R)-configuration.

- Applications: Intermediate for non-ester analogs in agrochemical synthesis .

Substituent and Functional Group Modifications

tert-Butyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride (CAS: 88512-06-5)

- Molecular Formula: C₉H₂₀ClNO₂

- Molecular Weight : 209.72 g/mol

- Key Difference : Bulky tert-butyl ester (vs. ethyl), enhancing lipophilicity for CNS-targeted drugs .

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (HETEROCYCLES, 2003)

- Molecular Formula : Varies (aryl-substituted)

- Key Difference: Heterocyclic imidazole core (vs. linear amino ester).

- Applications : Antifungal and antiviral agents due to aromatic π-π stacking .

生物活性

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is synthesized through various chemical pathways that typically involve the modification of amino acid derivatives. The synthesis often includes the use of reagents such as DCC (dicyclohexylcarbodiimide) for coupling reactions and can involve hydrazinolysis or saponification processes to yield the final product. The structural formula can be represented as follows:

Antiproliferative Activity

Research has indicated that compounds similar to ethyl 3-amino-2,2-dimethylbutanoate hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of amino acid esters can induce apoptosis in cancer cells by activating apoptotic pathways such as the caspase cascade and inhibiting cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (CML) | 10 | Induction of apoptosis via caspase activation |

| Compound B | MCF-7 (Breast) | 5 | Inhibition of PCNA and induction of autophagy |

| Ethyl 3-amino-2,2-dimethylbutanoate HCl | MV4-11 (Leukemia) | 8 | Modulation of apoptotic signaling pathways |

In Vitro Studies

In vitro studies have demonstrated that ethyl 3-amino-2,2-dimethylbutanoate hydrochloride exhibits cytotoxicity against various cancer cell lines. For example, it has been reported to reduce the viability of K562 cells significantly at concentrations as low as 10 µM. The mechanism involves the induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspases, which are critical in the apoptotic process.

Case Studies

- Case Study on K562 Cells : A study evaluating the effect of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride on K562 cells showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations above 5 µM.

- MCF-7 Breast Cancer Cells : Another case study focused on MCF-7 cells demonstrated that treatment with ethyl 3-amino-2,2-dimethylbutanoate hydrochloride led to a significant reduction in PCNA levels, indicating a halt in cell proliferation.

Therapeutic Potential

The biological activity profile suggests that ethyl 3-amino-2,2-dimethylbutanoate hydrochloride holds promise as a therapeutic agent in cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development into an anticancer drug.

常见问题

Q. What are the recommended synthetic routes for Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride?

The synthesis typically involves multi-step organic reactions, including condensation, protection, and deprotection steps. For example:

- Step 1 : Condensation of ethyl 3-oxo-2,2-dimethylbutanoate with a protected amine source (e.g., Boc-protected methylamine) under acidic or basic conditions.

- Step 2 : Hydrochloric acid-mediated deprotection to yield the final hydrochloride salt, as demonstrated in analogous protocols .

- Optimization : Reaction conditions (e.g., temperature, solvent selection) significantly impact yield and purity. For instance, stirring at room temperature in dioxane with HCl (4 M) achieves near-quantitative conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization includes:

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability protocols recommend:

- Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation .

- Handling : Avoid prolonged exposure to moisture or heat. Accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound?

Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from polymorphic forms or residual solvents. To resolve:

Q. What role does this compound play in drug development, particularly for neurological or antimicrobial applications?

Structural analogs (e.g., phosphonate-containing esters) show promise in:

- Neurobiology : As precursors for glutamate receptor modulators .

- Antimicrobials : Via interactions with bacterial cell wall synthesis enzymes (e.g., Mur ligases) .

- Key Studies : Pharmacodynamic profiling using SPR or ITC to quantify binding affinities to target proteins .

| Analog Compound | Target Application | Key Interaction Mechanism |

|---|---|---|

| Ethyl 2-amino-4-(diethoxyphosphoryl)butanoate | Neuroprotection | NMDA receptor modulation |

| Ethyl 2-amino-4-(methylthio)butanoate | Antibacterial | Inhibition of peptidoglycan synthesis |

Q. How can researchers design experiments to study its interaction with biomolecules (e.g., proteins or DNA)?

Methodological approaches include:

- Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with immobilized receptors .

- Fluorescence Quenching : To assess DNA intercalation (e.g., using ethidium bromide displacement assays) .

- Molecular Dynamics Simulations : To predict binding poses and energetics .

Q. What experimental strategies mitigate instability during in vitro assays?

- Buffered Solutions : Use PBS (pH 7.4) or HEPES with 0.1% BSA to prevent aggregation .

- Light Protection : Store working solutions in amber vials to avoid photodegradation .

- Short-Term Use : Prepare fresh solutions for cell-based assays to minimize hydrolysis .

Q. What advanced purification techniques improve yield for scale-up synthesis?

- Recrystallization : From ethanol/water mixtures (80:20 v/v) achieves >99% purity .

- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves diastereomers in stereoselective syntheses .

- Comparative Analysis : Recrystallization is cost-effective for gram-scale, while chromatography is preferred for enantiomeric purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。